molecular formula C21H31FN4O B6131539 2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol

2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol

Cat. No.: B6131539
M. Wt: 374.5 g/mol
InChI Key: DUSQKZASBVYRSI-UHFFFAOYSA-N
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Description

2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled by linking the pyrazole-substituted piperazine with the ethanol group through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,2-dimethylpropyl)-4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol
  • 2-[1-(2,2-dimethylpropyl)-4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol

Uniqueness

The presence of the fluorophenyl group in 2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol distinguishes it from its analogs with different halogen substitutions. The fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4O/c1-21(2,3)15-26-10-9-25(14-19(26)8-11-27)13-17-12-23-24-20(17)16-4-6-18(22)7-5-16/h4-7,12,19,27H,8-11,13-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSQKZASBVYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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